Tail-Flick Analgesia: NPC 836 Is 1.8-Fold More Potent Than NPC 831
In a direct head-to-head comparison, NPC 836 demonstrated approximately 1.8-fold greater analgesic potency than its close structural analog NPC 831 in the rat tail-flick assay. The ED50 for NPC 836 was 2.24 mg/kg, compared to 4.02 mg/kg for NPC 831 [1]. Both compounds were evaluated under identical experimental conditions, with analgesia measured as inhibition of the thermal nociceptive response. This potency advantage is specific to the 3-phenylpropyl substituent relative to the 2-phenylethyl substituent [2].
| Evidence Dimension | Analgesic potency in thermal nociception (Tail-Flick ED50) |
|---|---|
| Target Compound Data | 2.24 mg/kg |
| Comparator Or Baseline | NPC 831: 4.02 mg/kg |
| Quantified Difference | 1.8-fold greater potency (4.02 / 2.24 ≈ 1.79) |
| Conditions | Rat tail-flick assay; subcutaneous administration; peak effect measured |
Why This Matters
For procurement decisions, NPC 836 enables lower dosing requirements to achieve equivalent analgesia compared to NPC 831, which translates to reduced compound consumption per experiment and potentially improved experimental signal-to-noise ratios.
- [1] DeHaven-Hudkins DL, Komer KM, Peterson JA, Mavunkel BJ, Rzeszotarski WJ. Opioid agonist properties of two oxime derivatives of naltrexone, NPC 831 and NPC 836. Pharmacology Biochemistry and Behavior. 1993;44(1):45-50. View Source
- [2] Mavunkel BJ, Rzeszotarski WJ, Kaplita PV, DeHaven-Hudkins DL. Synthesis and opioid activities of some naltrexone oxime ethers. European Journal of Medicinal Chemistry. 1994;29(9):659-666. View Source
